molecular formula C9H7NO2 B061587 2-Oxoindoline-3-carbaldehyde CAS No. 78610-70-5

2-Oxoindoline-3-carbaldehyde

Cat. No.: B061587
CAS No.: 78610-70-5
M. Wt: 161.16 g/mol
InChI Key: NEWVVIDKMOJCCS-UHFFFAOYSA-N
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Description

2-Oxoindoline-3-carbaldehyde is an organic compound with the molecular formula C(_9)H(_7)NO(_2) It is a derivative of indoline, featuring a carbonyl group at the second position and an aldehyde group at the third position of the indoline ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxoindoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-oxoindoline-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the Vilsmeier-Haack reaction, where indoline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO(_4), CrO(_3), PCC, Dess-Martin periodinane.

    Reduction: NaBH(_4), LiAlH(_4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: 2-Oxoindoline-3-carboxylic acid.

    Reduction: 2-Oxoindoline-3-methanol.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

2-Oxoindoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

2-Oxoindoline-3-carbaldehyde can be compared with other indoline derivatives such as:

    Indoline-2,3-dione: Similar structure but with a ketone group at the third position instead of an aldehyde.

    3-Indolecarboxaldehyde: Lacks the carbonyl group at the second position, affecting its reactivity and applications.

    Isatin (1H-indole-2,3-dione): Contains two carbonyl groups, making it more reactive in certain chemical transformations.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWVVIDKMOJCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310589
Record name 2-oxoindoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78610-70-5
Record name 78610-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxoindoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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